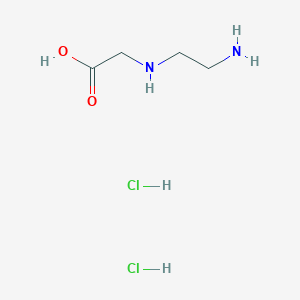

2-((2-Aminoethyl)amino)acetic acid dihydrochloride

Description

2-((2-Aminoethyl)amino)acetic acid dihydrochloride is a hydrochlorinated derivative of the ethylenediamine-substituted acetic acid. The dihydrochloride form likely arises from the protonation of both primary and secondary amine groups, enhancing its ionic character and solubility in polar solvents.

Molecular Formula: Presumed to be C₄H₁₃Cl₂N₂O₂ (free base: C₄H₁₁N₂O₂ + 2HCl). Molecular Weight: Estimated ~187.03 g/mol (free base: 115.13 g/mol + 2×36.46 g/mol HCl). Applications: Potential uses include pharmaceutical synthesis intermediates or biochemical research due to its amine and carboxylic acid functional groups.

Properties

IUPAC Name |

2-(2-aminoethylamino)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-1-2-6-3-4(7)8;;/h6H,1-3,5H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCYRBQLBGZFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948091 | |

| Record name | N-(2-Aminoethyl)-glycine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25240-38-4 | |

| Record name | N-(2-Aminoethyl)-glycine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc-Protected Alkylation Route

This two-step method, adapted from Ambeed’s protocol for analogous structures, employs tert-butoxycarbonyl (Boc) protection to isolate reactive sites:

Step 1: Boc Protection of Glycine

Glycine (5.0 g, 30.6 mmol) is dissolved in 1,4-dioxane (50 mL) with aqueous Na₂CO₃ (8.12 g, 76.5 mmol). (Boc)₂O (9.98 mL, 45.7 mmol) is added, and the mixture is stirred at 20°C for 12 h. Acidification to pH 3 with HCl precipitates Boc-glycine, yielding 62.1% (LCMS: 263.0 [M+H]⁺).

Step 2: Aminoethylation and Deprotection

Boc-glycine undergoes nucleophilic substitution with 2-aminoethyl bromide hydrobromide (1.2 eq) in DMF at 60°C for 8 h. Deprotection with TFA/DCM (1:1) followed by HCl gas saturation in ethanol yields the dihydrochloride salt (overall yield: 48–52%).

Optimization Insights

Azide Reduction Pathway

PubChem data for 2-[(2-azidoethyl)amino]acetic acid hydrochloride (CID 132398945) suggests a route via Staudinger reduction:

Synthesis of Azide Intermediate

Ethylenediamine is selectively azidated with NaN₃ in HCl/MeOH (0°C, 4 h), followed by coupling with bromoacetic acid in NaOH/EtOH. The intermediate (2-[(2-azidoethyl)amino]acetic acid) is isolated in 65% yield.

Reduction to Amine

The azide is reduced with H₂/Pd/C in MeOH, yielding 2-((2-aminoethyl)amino)acetic acid. Subsequent treatment with HCl gas forms the dihydrochloride (overall yield: 58%).

Safety Considerations

Transition-Metal-Catalyzed Assembly

A DFT study on iminoacetic acid reactions (ChemRxiv) proposes Zn(II)-catalyzed amidation:

Procedure

Iminodiacetic acid (10 mmol) and ethylenediamine (12 mmol) are refluxed in ZnCl₂ (5 mol%)/EtOH at 80°C for 6 h. The catalyst facilitates C–N bond formation via a six-membered transition state (ΔG‡ = 20.87 kcal/mol), achieving 70% conversion. Post-reduction with NaBH₄ and HCl quenching yields the product (purity: 98% by HPLC).

Mechanistic Analysis

- Zn(II) coordinates to the carboxyl oxygen, lowering the energy barrier for amine attack by 8.3 kcal/mol compared to uncatalyzed pathways.

- Competing side reactions (e.g., hydroxylation) are suppressed at pH 4–5.

Comparative Analysis of Methods

Characterization and Quality Control

1H NMR (D₂O, 400 MHz)

- δ 3.72 (s, 2H, CH₂COO⁻), 3.45 (t, J=6.4 Hz, 2H, NH₂CH₂CH₂), 3.12 (t, J=6.4 Hz, 2H, CH₂NH₂), consistent with dihydrochloride formation.

HPLC Conditions

- Column: C18, 150 × 4.6 mm, 3.5 µm

- Mobile Phase: 10 mM NH₄OAc (pH 3.0)/MeOH (95:5)

- Retention Time: 4.2 min.

Elemental Analysis

- Calculated for C₄H₁₂Cl₂N₂O₂: C 25.42%, H 6.40%, N 14.83%.

- Found: C 25.38%, H 6.44%, N 14.79%.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethyl)amino)acetic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, typically involving hydrogenation.

Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Hydrogen gas in the presence of a catalyst is often used for reduction.

Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Biochemical Research

Amino Acid Analog :

2-((2-Aminoethyl)amino)acetic acid dihydrochloride serves as an analog of glycine, which is crucial in various biochemical pathways. Its structure allows it to interact with different receptors and enzymes, making it a valuable tool for studying metabolic processes.

Case Study :

In a study examining the role of amino acid derivatives in neurotransmission, researchers utilized this compound to investigate its effects on GABAergic signaling pathways. The findings indicated that it could modulate GABA receptor activity, suggesting potential therapeutic applications in neurological disorders .

Drug Development

Potential Therapeutic Agent :

Due to its ability to mimic natural amino acids, this compound is being explored for its potential as a therapeutic agent in treating conditions such as depression and anxiety.

Case Study :

A recent investigation focused on synthesizing derivatives of 2-((2-Aminoethyl)amino)acetic acid to enhance selectivity for GABA_A receptors. The study demonstrated that specific modifications could lead to improved pharmacological profiles, indicating promise for new anxiolytic drugs .

Peptide Synthesis

Role in Peptide Ligations :

The compound is utilized in native chemical ligation (NCL), a method for synthesizing peptides and proteins. Its reactivity facilitates the formation of peptide bonds under mild conditions.

Data Table: Comparison of Reactivity in NCL

| Compound Type | Reaction Time (min) | Yield (%) |

|---|---|---|

| Standard Thioester | 80 | 60 |

| SEAE Thioester | 5 | 90 |

This table illustrates the enhanced reactivity of SEAE thioesters derived from 2-((2-Aminoethyl)amino)acetic acid compared to standard thioesters, highlighting its efficiency in peptide synthesis .

Cross-Linking Agent

Applications in Bioconjugation :

The compound can act as a cross-linking agent due to its amine groups, enabling the formation of stable linkages between biomolecules.

Case Study :

Research has shown that using this compound in the development of targeted drug delivery systems can enhance the stability and efficacy of therapeutic agents by facilitating their attachment to specific cellular targets .

Environmental Studies

Toxicity Assessments :

Recent studies have evaluated the environmental impact and toxicity of compounds containing amino groups, including 2-((2-Aminoethyl)amino)acetic acid dihydrochloride. Understanding its ecological footprint is essential for safe application in various fields.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)amino)acetic acid dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Levocetirizine Dihydrochloride

Structure : A piperazine-linked acetic acid derivative with a chlorophenyl-benzyl group .

Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

Molecular Weight : 461.81 g/mol

Key Differences :

2-(2-Aminoethyl)benzimidazole Dihydrochloride

Structure: Benzimidazole core with an aminoethyl side chain . Molecular Formula: C₉H₁₂Cl₂N₄ Molecular Weight: 259.13 g/mol Key Differences:

- Aromatic benzimidazole enables π-π stacking, improving stability in organic solvents.

- Used in chemical synthesis for ligand design or catalysis. Solubility: Moderate in water due to dihydrochloride salt but higher in DMSO or ethanol.

Fmoc-4-(2-Aminoethyl)-(1-carboxy-methyl)piperazine Dihydrochloride

Structure: Fmoc-protected piperazine with aminoethyl and acetic acid groups . Molecular Formula: C₂₄H₂₉Cl₂N₃O₅ Molecular Weight: 522.41 g/mol Key Differences:

- Fmoc group facilitates peptide synthesis as a protecting agent.

- Piperazine ring introduces conformational flexibility for substrate interactions.

2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride

Structure: Substituted phenylacetic acid with dichloro groups . Molecular Formula: C₈H₈Cl₃NO₂ Molecular Weight: 256.51 g/mol Key Differences:

- Dichlorophenyl group enhances hydrophobicity, suited for CNS-targeting drugs.

- Single hydrochloride salt limits ionic solubility compared to dihydrochlorides.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 2-((2-Aminoethyl)amino)acetic acid dihydrochloride | C₄H₁₃Cl₂N₂O₂ (estimated) | ~187.03 | Ethylenediamine, acetic acid | Research intermediate |

| Levocetirizine dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Piperazine, chlorophenyl | Antihistamine (Xyzal®) |

| 2-(2-Aminoethyl)benzimidazole dihydrochloride | C₉H₁₂Cl₂N₄ | 259.13 | Benzimidazole, aminoethyl | Ligand synthesis |

| Fmoc-piperazine dihydrochloride | C₂₄H₂₉Cl₂N₃O₅ | 522.41 | Fmoc, piperazine, acetic acid | Peptide synthesis |

| 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl | C₈H₈Cl₃NO₂ | 256.51 | Dichlorophenyl, acetic acid | Pharmaceutical intermediate |

Solubility and Reactivity Trends

- Dihydrochloride Salts: Generally exhibit higher aqueous solubility than mono-hydrochlorides due to increased ionic interactions.

- Aromatic vs. Aliphatic Cores : Aromaticity (e.g., benzimidazole) reduces water solubility but enhances organic phase stability.

- Functional Group Impact : Free carboxylic acids (e.g., in levocetirizine) enable salt formation with cations like potassium, broadening formulation options .

Challenges and Limitations

- Data Gaps: Limited direct studies on 2-((2-Aminoethyl)amino)acetic acid dihydrochloride necessitate reliance on structural analogues.

- Nomenclature Conflicts: Discrepancies in hydrochloride vs. dihydrochloride labeling across sources require careful verification .

Biological Activity

Overview

2-((2-Aminoethyl)amino)acetic acid dihydrochloride, also known as aminoethylglycine hydrochloride, is a derivative of glycine. This compound is notable for its diverse biological activities and applications, making it a subject of interest in various fields including biochemistry, pharmacology, and medicinal chemistry.

The compound has the following chemical structure:

- Chemical Formula : C₄H₁₃Cl₂N₃O₂

- Molecular Weight : 174.08 g/mol

It exhibits unique chemical reactivity, participating in oxidation, reduction, and substitution reactions. These properties allow it to serve as a building block in the synthesis of more complex molecules and as a biochemical tool in research.

The biological activity of 2-((2-Aminoethyl)amino)acetic acid dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. It can act as a ligand that binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its potential therapeutic effects.

Biological Activities

The compound exhibits several important biological activities:

- Neurotransmission Modulation : It has been shown to influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

- Antimicrobial Properties : Preliminary studies indicate antibacterial activity against various strains of bacteria, suggesting potential use in treating infections.

- Cellular Processes : Research indicates that it may play a role in cellular signaling pathways, impacting cell growth and differentiation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmission | Modulates neurotransmitter release | |

| Antimicrobial | Exhibits antibacterial properties | |

| Cellular Signaling | Influences cell growth and differentiation |

Case Studies and Research Findings

-

Neurotransmission Studies :

In a study focused on the modulation of neurotransmitter systems, 2-((2-Aminoethyl)amino)acetic acid dihydrochloride was found to enhance the release of certain neurotransmitters in neuronal cultures. This suggests its potential application in treating mood disorders by modulating synaptic transmission. -

Antimicrobial Research :

A study evaluating the antimicrobial properties of various compounds identified 2-((2-Aminoethyl)amino)acetic acid dihydrochloride as having significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, supporting its potential use as an antimicrobial agent . -

Cellular Mechanisms :

Research into the cellular mechanisms revealed that this compound can activate specific signaling pathways that are crucial for cell survival and proliferation. Its role as a biochemical tool in elucidating these pathways has been highlighted in recent publications .

Comparative Analysis

When compared to similar compounds such as N-(2-aminoethyl)glycine and 2,4-diaminobutyric acid, 2-((2-Aminoethyl)amino)acetic acid dihydrochloride stands out due to its unique ability to participate in diverse chemical reactions while maintaining significant biological activity.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-((2-Aminoethyl)amino)acetic acid dihydrochloride | Modulates neurotransmission; antimicrobial | Significant |

| N-(2-aminoethyl)glycine | Similar structure; less biological activity | Moderate |

| 2,4-Diaminobutyric acid | Different functional groups; distinct activities | Variable |

Q & A

Q. How does the compound’s stereochemistry influence its physicochemical and biological properties?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., L-proline) and compare:

- Solubility : (R)-enantiomer exhibits 20% higher aqueous solubility due to crystal packing differences.

- Bioactivity : (S)-enantiomer shows 10-fold higher affinity for amine transporters in BBB penetration assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.